molecular formula C5H3BrF3N3 B1379126 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1378259-23-4

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1379126
CAS No.: 1378259-23-4
M. Wt: 242 g/mol
InChI Key: ZTGDYALJMNYCDG-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3BrF3N3 . It is a densely functionalized heterocycle and is used in the protection of crops from pests .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine serves as a precursor in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, demonstrating its utility in the development of novel organic compounds. These analogues, including their esters in racemic and enantiopure forms, highlight the molecule's versatility in chemical synthesis. The presence of the trifluoromethyl group enhances the molecule's chemical properties, making it a valuable tool in the exploration of new pharmacologically active compounds (Sukach et al., 2015).

Enantioselective Organocatalytic Addition

The compound also finds application in the study of regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This research highlights the compound's role in understanding the effects of catalysts on chemical reactions, contributing to the development of more efficient synthetic methods for producing chiral molecules (Sukach et al., 2014).

Inhibitory Activity Against Ser/Thr Kinases

Additionally, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. This research underlines the potential of the compound in the development of new therapeutic agents targeting various diseases modulated by kinase activity (Deau et al., 2013).

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDYALJMNYCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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